

Momelotinib Mesylate: A Technical Guide on its ATP-Competitive Inhibitor Properties

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Compound of Interest		
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Executive Summary

Momelotinib is a potent, orally bioavailable, ATP-competitive inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2][3] Its dual inhibitory action on the JAK-STAT and ACVR1 signaling pathways provides a unique therapeutic approach for myelofibrosis, addressing not only splenomegaly and constitutional symptoms but also the anemia often associated with the disease.[2][3] This technical guide provides an in-depth overview of the core ATP-competitive inhibitor properties of **momelotinib mesylate**, including its kinase inhibitory profile, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Introduction to Momelotinib's Mechanism of Action

Momelotinib functions as a small molecule inhibitor that competes with adenosine triphosphate (ATP) for binding to the catalytic domain of specific kinases.[1][4][5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating signal transduction pathways critical in the pathogenesis of myeloproliferative neoplasms (MPNs) like myelofibrosis.[4][6] The primary targets of momelotinib are JAK1 and JAK2, key components of the JAK-STAT signaling pathway that regulates hematopoiesis and immune function.[4][7] Dysregulation of this pathway is a hallmark of MPNs.[6][8]



Uniquely among JAK inhibitors, momelotinib also potently inhibits ACVR1 (also known as ALK2), a member of the transforming growth factor- β (TGF- β) superfamily.[2][9] Inhibition of ACVR1 leads to a reduction in the production of hepcidin, the central regulator of iron homeostasis.[9][10] This, in turn, increases iron availability for erythropoiesis, offering a mechanistic explanation for the observed clinical improvement in anemia in myelofibrosis patients treated with momelotinib.[2][10]

Quantitative Inhibitory Profile

The inhibitory potency of momelotinib has been quantified against a panel of kinases, demonstrating high affinity for its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase Target	IC50 (nM)	Reference(s)
JAK1	11	[1][11]
JAK2	18	[1][11]
JAK2 (V617F mutant)	-	[4][8]
JAK3	155	[1]
TYK2	17	[1]
ACVR1/ALK2	8.4 - 10	[9][12][13]
CDK2/cyclin A	<100	[14]
JNK1	<100	[14]
ROCK2	<100	[14]
TBK1	<100	[14]
PKD3	<100	[14]
PRKD1	<100	[14]

Note: The IC50 for JAK2V617F is not explicitly quantified in the provided search results, but momelotinib is stated to be an inhibitor of this mutant form.



Experimental Protocols

The characterization of momelotinib's inhibitory activity involves a range of in vitro assays. Below are the generalized methodologies for key experiments.

Biochemical Kinase Inhibition Assays

These assays are designed to measure the direct inhibitory effect of momelotinib on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of momelotinib for specific kinases.

General Protocol:

- Kinase and Substrate Preparation: Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1)
 and a corresponding specific peptide substrate are prepared in an appropriate assay buffer.
- Compound Dilution: Momelotinib is serially diluted to create a range of concentrations.
- Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate.
 The reaction is initiated by the addition of a fixed concentration of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
- Detection: The extent of substrate phosphorylation is quantified. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based method.[9][12]
- Data Analysis: The percentage of kinase inhibition is calculated for each momelotinib concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Signaling Assays

These assays assess the effect of momelotinib on cellular processes that are dependent on the targeted kinases.



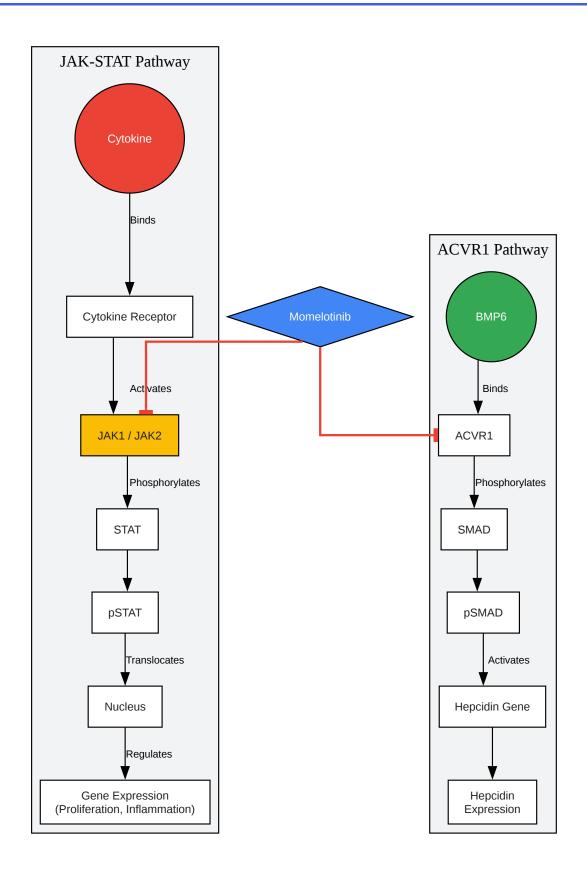
Objective: To determine the functional consequences of kinase inhibition in a cellular context.

General Protocol:

- Cell Culture: Relevant cell lines are cultured under standard conditions. Examples include:
 - Ba/F3 cells engineered to express wild-type or mutant forms of JAK2 (e.g., JAK2V617F)
 or MPL (e.g., MPLW515L).[1][15]
 - Human erythroleukemia (HEL) cells, which endogenously express JAK2V617F.[1][15]
 - HepG2 cells for studying hepcidin regulation.[12]
- Compound Treatment: Cells are treated with varying concentrations of momelotinib for a defined period.
- Endpoint Measurement:
 - Proliferation/Viability: Cell proliferation is measured using assays such as MTT or by direct cell counting. The IC50 for growth inhibition is then calculated.[1][11]
 - Signal Transduction: To assess the inhibition of downstream signaling, protein lysates are collected and analyzed by Western blotting for the phosphorylation status of key signaling molecules like STAT3 and STAT5.[1][15]
 - Gene Expression: For hepcidin regulation studies, RNA is extracted from treated cells (e.g., HepG2), and the expression of the hepcidin gene (HAMP) is quantified using quantitative real-time PCR (qRT-PCR).[16]

Visualizing the Mechanism and Experimental Workflow Signaling Pathways and Momelotinib's Dual Inhibition



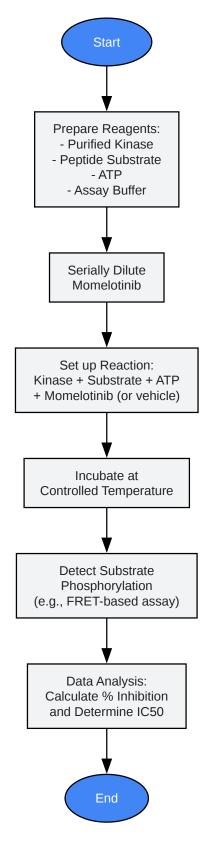


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Caption: Dual inhibition of JAK-STAT and ACVR1 pathways by momelotinib.



Workflow of an In Vitro Kinase Inhibition Assay

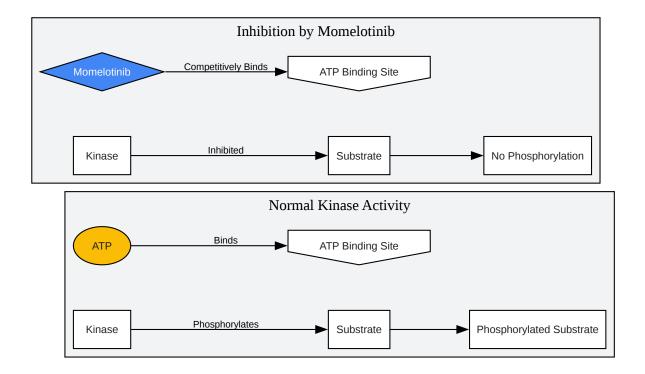


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Caption: Generalized workflow for an in vitro kinase inhibition assay.

ATP-Competitive Inhibition Mechanism



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Caption: Momelotinib's ATP-competitive inhibition mechanism.

Conclusion

Momelotinib mesylate is a potent ATP-competitive inhibitor of JAK1, JAK2, and uniquely, ACVR1. Its well-characterized inhibitory profile, elucidated through rigorous in vitro and cell-based assays, underscores its dual mechanism of action. This dual activity not only targets the primary drivers of myelofibrosis symptoms and splenomegaly but also addresses the underlying mechanism of anemia in this patient population. This technical overview provides a foundational understanding of momelotinib's core properties for professionals engaged in kinase inhibitor research and drug development.



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